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molecular formula C10H11NO5 B1330765 3-Isopropoxy-4-nitrobenzoic acid CAS No. 379261-85-5

3-Isopropoxy-4-nitrobenzoic acid

Cat. No. B1330765
M. Wt: 225.2 g/mol
InChI Key: USHZRNJOYADWDS-UHFFFAOYSA-N
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Patent
US06361931B1

Procedure details

To a solution of 4-nitro-3-isopropoxy-ethylbenzoate (11.85 g, 0.047 mol) in ethanol (200 mL) was added a solution of potassium hydroxide (2.6 g, 0.047 mol) in water (5 mL). The reaction mixture was heated to reflux for 2 hours. The ethanol volume was reduced to 100 mL and the mixture then poured into 1 N HCl (100 mL). The crystals that precipitated, were filtered off and dried in a vacuum oven to yield 9.35 g (88%) of 4-nitro-3-isopropoxybenzoic acid. MS ES− 225, ES+ 223.
Name
4-nitro-3-isopropoxy-ethylbenzoate
Quantity
11.85 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([O-:10])=[O:9])=[C:6](CC)[C:5]=1[O:15][CH:16]([CH3:18])[CH3:17])([O-:3])=[O:2].[OH-].[K+].Cl>C(O)C.O>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[O:15][CH:16]([CH3:18])[CH3:17])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
4-nitro-3-isopropoxy-ethylbenzoate
Quantity
11.85 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=O)[O-])C=C1)CC)OC(C)C
Name
Quantity
2.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The crystals that precipitated
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C(=O)O)C=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.35 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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